Structural Uniqueness and Physicochemical Profile vs. Simpler Thiazole-4-Carboxylate Analogs
The target compound's calculated lipophilicity (XLogP3-AA = 3.3) and topological polar surface area (TPSA = 93.7 Ų) position it differently in the property space compared to simpler thiazole-4-carboxylate analogs without the bulky cyclohexyl-acetyloxy side chain. This specific property combination suggests a unique balance between membrane permeability and solubility that simpler analogs cannot replicate [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; TPSA = 93.7 Ų |
| Comparator Or Baseline | Class-level inference only. No specific comparator data is available in the public domain for direct quantitative comparison. |
| Quantified Difference | Not quantifiable due to lack of direct comparator data. |
| Conditions | Computed by PubChem 2.1 / Cactvs 3.4.8.18 (in silico predictions, release 2021.05.07) |
Why This Matters
These physicochemical properties serve as quantitative benchmarks for sourcing authentically synthesized material and for predicting formulation behavior in cell-based assays, where lipophilicity directly influences compound solubility and nonspecific binding.
- [1] PubChem. (2026). Computed Properties for CID 12991949. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/644991-24-2 View Source
